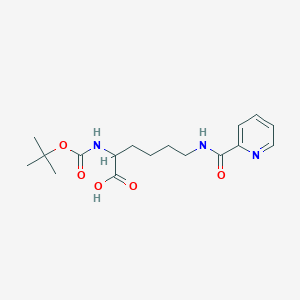
Boc-Lys(2-Picolinoyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Lys(2-Picolinoyl)-OH: is a derivative of lysine, an essential amino acid, modified with a tert-butyloxycarbonyl (Boc) protecting group and a 2-picolinoyl group. This compound is often used in peptide synthesis and other biochemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lys(2-Picolinoyl)-OH typically involves the protection of the lysine amino group with a Boc group, followed by the introduction of the 2-picolinoyl group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes multiple steps of protection, deprotection, and coupling reactions, followed by purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-Lys(2-Picolinoyl)-OH can undergo oxidation reactions, typically involving the picolinoyl group.
Reduction: Reduction reactions may target the picolinoyl group or other functional groups present in the compound.
Substitution: Substitution reactions can occur at the lysine side chain or the picolinoyl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic or electrophilic reagents can be used under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the picolinoyl group, while reduction may result in reduced forms of the compound.
Scientific Research Applications
Chemistry: Boc-Lys(2-Picolinoyl)-OH is used in peptide synthesis as a building block for creating complex peptides and proteins. Its unique structure allows for selective reactions and modifications.
Biology: In biological research, this compound can be used to study protein interactions, enzyme functions, and cellular processes. It serves as a tool for investigating the role of lysine modifications in biological systems.
Medicine: The compound may have potential applications in drug development, particularly in designing peptide-based therapeutics. Its ability to modify lysine residues can be exploited to create novel drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of peptides and proteins for various applications, including pharmaceuticals, biotechnology, and materials science.
Mechanism of Action
The mechanism of action of Boc-Lys(2-Picolinoyl)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthesis, while the picolinoyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to modify lysine residues, influencing protein structure and function.
Comparison with Similar Compounds
Boc-Lys-OH: A simpler derivative of lysine with only the Boc protecting group.
Boc-Lys(2-Chlorobenzoyl)-OH: A similar compound with a 2-chlorobenzoyl group instead of the picolinoyl group.
Fmoc-Lys(2-Picolinoyl)-OH: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness: Boc-Lys(2-Picolinoyl)-OH is unique due to the presence of the picolinoyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)9-5-7-11-19-14(21)12-8-4-6-10-18-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBMDLPFTOIHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CC=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














